1-O-(alpha-D-galactopyranosyl)-N-(10-phenyldecanoyl)phytosphingosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

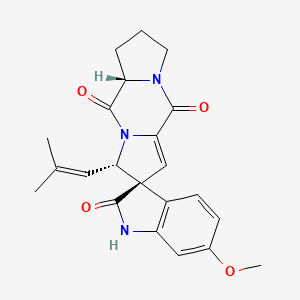

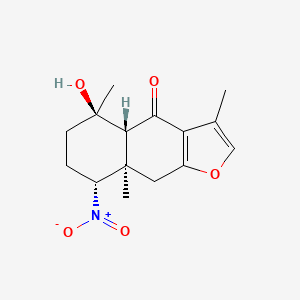

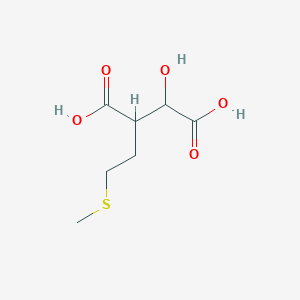

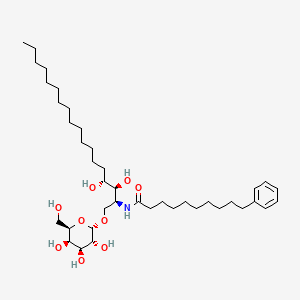

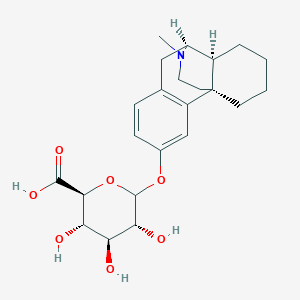

1-O-(alpha-D-galactopyranosyl)-N-(10-phenyldecanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 10-phenyldecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Synthesis and Chemical Properties

1-O-(alpha-D-galactopyranosyl)-N-(10-phenyldecanoyl)phytosphingosine is synthesized using phytosphingosine obtained from yeast. Its synthesis involves glycosidation with acetobromogalactose and alkaline hydrolysis of protective groups, leading to 1-O-(β-D-galactopyranosyl)-phytosphingosine. N-acylation with p-nitrophenylesters of fatty acids then produces cerebrosides (Pascher, 1974).

Biochemical Applications

This compound has been used to study glycosyltransferases, enzymes that transfer sugar moieties from donor to acceptor molecules. For instance, alpha-D-galactopyranosyl 1-(methylenediphosphonate) has been synthesized as a potential inhibitor of glycosyltransferases involved in metastasis processes (Vaghefi et al., 1987).

Immunological Studies

The compound also plays a role in immunological studies. For example, alpha-galactosyl ceramide analogues like this one have been shown to stimulate NKT cells via CD1d-mediated presentation, releasing Th1 and Th2 cytokines. Modifications of the phytosphingosine or fatty acyl chains have been researched for potential applications in treating or preventing viral, bacterial, and autoimmune conditions (Trappeniers et al., 2008).

Glycosphingolipid Synthesis

The synthesis of various glycosphingolipids, including analogues of this compound, is crucial for understanding cell membrane components. Research in this area includes developing efficient synthesis methods for related glycosphingolipids and exploring their biological activities (Costantino et al., 2002).

properties

Product Name |

1-O-(alpha-D-galactopyranosyl)-N-(10-phenyldecanoyl)phytosphingosine |

|---|---|

Molecular Formula |

C40H71NO9 |

Molecular Weight |

710 g/mol |

IUPAC Name |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-10-phenyldecanamide |

InChI |

InChI=1S/C40H71NO9/c1-2-3-4-5-6-7-8-9-10-13-16-22-27-33(43)36(45)32(30-49-40-39(48)38(47)37(46)34(29-42)50-40)41-35(44)28-23-17-14-11-12-15-19-24-31-25-20-18-21-26-31/h18,20-21,25-26,32-34,36-40,42-43,45-48H,2-17,19,22-24,27-30H2,1H3,(H,41,44)/t32-,33+,34+,36-,37-,38-,39+,40-/m0/s1 |

InChI Key |

WQDDUOYIJXNUHJ-WVLAUNTOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=CC=CC=C2)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-4-oxo-1-phthalazinecarboxamide](/img/structure/B1263436.png)

![[(2S,3R,4R,5S,6S,7S,8R,13S,17R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1263440.png)